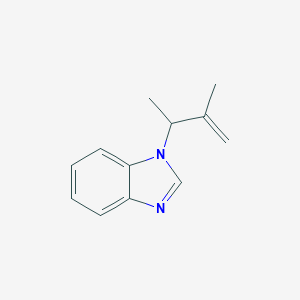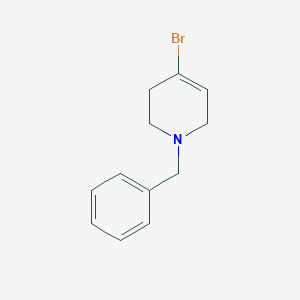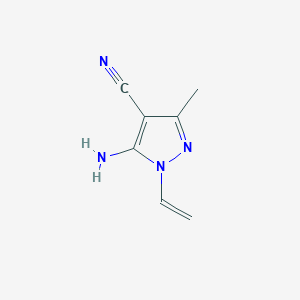
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique dioxolane ring structure, which imparts specific stereochemical properties that are crucial for its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method allows for high yield and stereoselectivity at room temperature. Another common method involves the Erlenmeyer-Plochl reaction, which is a cyclodehydration-condensation reaction of the appropriate aldehyde and hippuric acid in dry acetic anhydride catalyzed by acetate anion .
Industrial Production Methods
Industrial production of this compound often employs large-scale enantioselective synthesis techniques to ensure high purity and yield. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions of this compound are often carried out under mild conditions to preserve its stereochemistry. Solvents such as dichloromethane, ethanol, and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The dioxolane ring structure allows for precise binding to active sites of enzymes, influencing their activity and function. This compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: This compound shares a similar chiral center and is used as a chiral auxiliary in asymmetric synthesis.
Oxazolones: These compounds have a similar ring structure and are used in the synthesis of amino acids and peptides.
Imidazole derivatives: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral molecules and in applications requiring high stereoselectivity.
Properties
CAS No. |
160816-87-5 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1 |
InChI Key |
YVVMFSJJRWQKLV-DMTCNVIQSA-N |
SMILES |
CC1C(OC(=O)O1)C(=O)OC |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=O)O1)C(=O)OC |
Canonical SMILES |
CC1C(OC(=O)O1)C(=O)OC |
Synonyms |
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)









![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)

